Methyl 3-chlorocyclobutanecarboxylate
Overview
Description
Methyl 3-chlorocyclobutanecarboxylate is an organic compound with the molecular formula C6H9ClO2. It is a colorless liquid with a pungent odor and is known for its use as an intermediate in organic synthesis. This compound is particularly valued for its role in the construction of complex molecules due to its unique structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-chlorocyclobutanecarboxylate can be synthesized through several methods. One common approach involves the reaction of 3-chlorocyclobutanone with methanol in the presence of an acid catalyst. The reaction typically proceeds as follows:
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Reaction of 3-chlorocyclobutanone with methanol: : This step involves the esterification of 3-chlorocyclobutanone with methanol, using an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion.
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Purification: : The crude product is then purified by distillation or recrystallization to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-chlorocyclobutanecarboxylate undergoes various chemical reactions, including:
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Substitution Reactions: : The chlorine atom in the compound can be substituted with other nucleophiles such as hydroxide ions, amines, or alkoxides. This reaction typically occurs under basic conditions.
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Reduction Reactions: : The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
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Oxidation Reactions: : The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Sodium hydroxide, ammonia, or sodium methoxide in an appropriate solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products
Substitution: Formation of 3-hydroxycyclobutanecarboxylate or 3-aminocyclobutanecarboxylate.
Reduction: Formation of 3-chlorocyclobutanemethanol.
Oxidation: Formation of 3-chlorocyclobutanecarboxylic acid.
Scientific Research Applications
Methyl 3-chlorocyclobutanecarboxylate has several applications in scientific research:
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Chemistry: : It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure makes it a valuable building block for constructing complex molecules.
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Biology: : The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways. It serves as a substrate or inhibitor in biochemical assays.
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Medicine: : this compound is investigated for its potential therapeutic properties. It is used in the development of new drugs and as a reference compound in pharmacological studies.
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Industry: : The compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of polymers and resins with specific properties.
Mechanism of Action
The mechanism of action of methyl 3-chlorocyclobutanecarboxylate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, undergoing enzymatic transformations that lead to the formation of biologically active products. It may also interact with receptors or other proteins, modulating their activity and influencing cellular processes.
Comparison with Similar Compounds
Methyl 3-chlorocyclobutanecarboxylate can be compared with other similar compounds such as:
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Methyl 3-bromocyclobutanecarboxylate: : Similar in structure but with a bromine atom instead of chlorine. It exhibits different reactivity and properties due to the presence of bromine.
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Methyl 3-fluorocyclobutanecarboxylate: : Contains a fluorine atom, which significantly alters its chemical behavior and biological activity.
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Methyl 3-iodocyclobutanecarboxylate:
The uniqueness of this compound lies in its balance of reactivity and stability, making it a versatile intermediate in various chemical transformations.
Properties
IUPAC Name |
methyl 3-chlorocyclobutane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClO2/c1-9-6(8)4-2-5(7)3-4/h4-5H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYLWYAGIWDJBMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40550392 | |
Record name | Methyl 3-chlorocyclobutane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40550392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15963-46-9 | |
Record name | Cyclobutanecarboxylic acid, 3-chloro-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15963-46-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-chlorocyclobutane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40550392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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